Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-5-azaspiro[34]octane-2-carboxylate is a chemical compound with the molecular formula C10H15NO3 It is a member of the azaspiro compound family, characterized by a spiro-connected bicyclic structure containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be achieved through several routes. One common approach involves the annulation of the cyclopentane ring, while other methods involve the annulation of a four-membered ring . These synthetic routes typically employ readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would likely be applied to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate has several scientific research applications, including:
Medicine: Its derivatives are being explored for potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, its derivatives that exhibit EGFR inhibitory activities work by binding to the epidermal growth factor receptor, thereby blocking the signaling pathways that promote cell proliferation and survival . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting EGFR can help to slow down or stop the growth of cancer cells.
Comparison with Similar Compounds
Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as:
2-Oxa-6-azaspiro[3.4]octane: This compound is involved in the preparation of azaspirocycle derivatives with EGFR inhibitory activities.
tert-Butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: This compound is used in the preparation of γ-butyrolactone derivatives via Baeyer-Villiger monooxygenase-catalyzed oxidation.
The uniqueness of this compound lies in its specific structural features and the range of applications it offers in various fields of scientific research and industry.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-9(13)7-5-10(6-7)4-3-8(12)11-10/h7H,2-6H2,1H3,(H,11,12) |
InChI Key |
DIJSTOICFDVRBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2(C1)CCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.